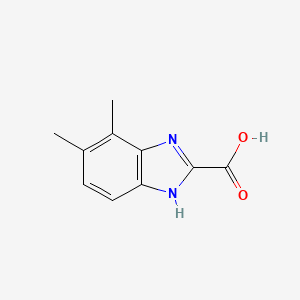
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 4th and 5th positions and a carboxylic acid group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid typically involves the cyclization of o-phenylenediamine with suitable carboxylic acid derivatives. One common method is the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4,5-Dimethyl-1H-benzimidazole-2-methanol or 4,5-Dimethyl-1H-benzimidazole-2-aldehyde.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzimidazole ring.
Applications De Recherche Scientifique
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, lacking the methyl and carboxylic acid groups.
2-Methylbenzimidazole: A derivative with a single methyl group at the 2nd position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5th and 6th positions.
Comparison: 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties. The carboxylic acid group enhances solubility and allows for further functionalization, while the methyl groups can influence the compound’s electronic properties and reactivity .
Propriétés
Numéro CAS |
827042-65-9 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4,5-dimethyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-9(11-7)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
CCWHCCHRNBYJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC(=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
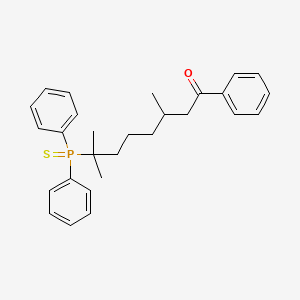
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)

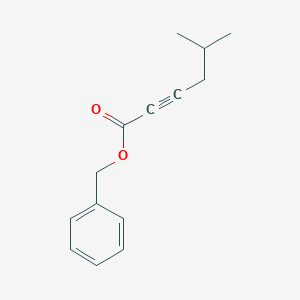
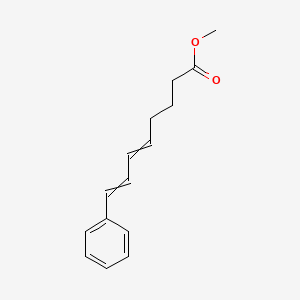
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
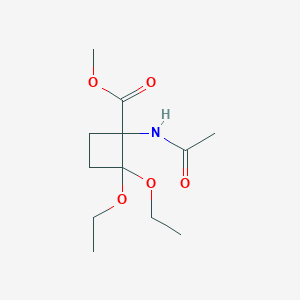
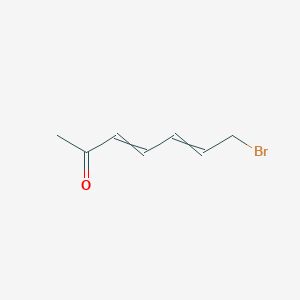
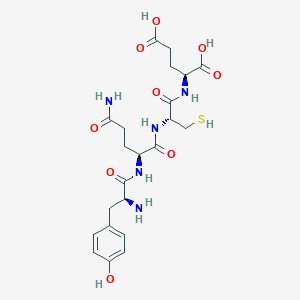
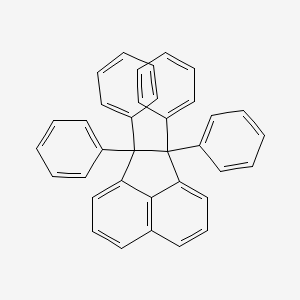
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
